molecular formula C17H21FN4 B6457612 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549042-55-7

4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B6457612
CAS No.: 2549042-55-7
M. Wt: 300.37 g/mol
InChI Key: VKFDJHBTEWWENB-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-fluorophenyl group at the 1-position and methyl groups at the 2-, 5-, and 6-positions of the pyrimidine core. However, the provided evidence lacks explicit data on its synthesis, pharmacological activity, or clinical applications.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4/c1-12-13(2)19-14(3)20-17(12)22-10-8-21(9-11-22)16-6-4-15(18)5-7-16/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFDJHBTEWWENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with piperazine under suitable conditions, often using a solvent like ethanol and a catalyst such as palladium on carbon (Pd/C).

  • Pyrimidine Ring Formation: : The next step is the construction of the pyrimidine ring. This can be done by reacting 2,4,5-trimethylpyrimidine with the piperazine intermediate. The reaction typically requires a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

  • Final Coupling: : The final step involves coupling the piperazine intermediate with the pyrimidine ring. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents include nucleophiles like amines or thiols.

  • Oxidation and Reduction: : The piperazine ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4), while reduction can be done using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and appropriate ligands.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Hydrogen gas (H2), sodium borohydride (NaBH4)

    Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)

    Solvents: Dimethylformamide (DMF), ethanol, dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : The compound is studied for its potential biological activity, including interactions with various enzymes and receptors. It can serve as a lead compound in drug discovery.

  • Medicine: : Research into its pharmacological properties has shown potential for therapeutic applications, particularly in the development of new medications targeting neurological and psychiatric disorders.

  • Industry: : It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine and pyrimidine rings contribute to its overall stability and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are discussed in the evidence, highlighting key similarities and differences:

Olaparib (LYNPARZA®)

  • Structure : Olaparib contains a phthalazin-1(2H)-one core linked to a 4-fluorophenyl-piperazine moiety via a cyclopropylcarbonyl group .
  • Key Differences: Core Heterocycle: Olaparib uses a phthalazinone core, whereas the target compound employs a trimethylpyrimidine scaffold. Substituents: Olaparib includes a cyclopropane carbonyl group, absent in the target compound.

4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

  • Structure: This compound features a butanone linker between a pyrazole ring and a trifluoromethylphenyl-piperazine group .
  • Key Differences: Linker and Core: Compound 5 uses a butanone-pyrazole system, contrasting with the pyrimidine core of the target compound. Substituents: The trifluoromethyl group on the phenyl ring in Compound 5 may enhance lipophilicity compared to the fluorine substituent in the target compound.

4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one

  • Structure: This compound combines a pyrimidin-2-one core with a chlorophenylamino group and a hydroxyethyl-piperazine substituent .
  • Key Differences :
    • Core Functionality : The pyrimidin-2-one core differs from the trimethylpyrimidine in the target compound.
    • Substituent Effects : The hydroxyethyl group on the piperazine may confer greater solubility compared to the methyl groups in the target compound.

Structural and Functional Analysis Table

Compound Core Structure Piperazine Substituent Key Functional Groups Reported Activity
Target Compound Trimethylpyrimidine 4-Fluorophenyl Methyl groups (2,5,6) Not specified in evidence
Olaparib Phthalazinone 4-Fluorophenyl (via cyclopropane) Cyclopropylcarbonyl PARP inhibition (anticancer)
Compound 5 Pyrazole-butanone 4-Trifluoromethylphenyl Trifluoromethyl Synthesis described, no activity
4-[(4-Chlorophenyl)amino] derivative Pyrimidin-2-one 2-Hydroxyethyl Chlorophenylamino, hydroxyethyl Not specified in evidence

Research Findings and Limitations

  • Structural Trends : Fluorine and trifluoromethyl groups on aryl-piperazines are common in drug design for metabolic stability and target binding . Methyl groups on pyrimidine may enhance steric hindrance or lipophilicity.
  • For example, while olaparib’s PARP inhibition is well-documented , analogous mechanisms for the target compound remain unexplored in the provided sources.

Biological Activity

The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a derivative of piperazine and pyrimidine, which has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C16H20F2N4
  • Molecular Weight: 306.36 g/mol

Research indicates that compounds similar to this compound often interact with various biological targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes. The following mechanisms have been identified:

  • Enzyme Inhibition: Compounds with a piperazine moiety have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and tyrosinase. For instance, derivatives have been reported to exhibit competitive inhibition with low IC50 values (e.g., as low as 0.018 µM for certain analogs) against MAO-B .
  • Receptor Modulation: The compound may act on G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling pathways. This modulation can lead to various physiological effects, including anxiolytic and antidepressant activities.
  • Cytotoxicity Studies: Preliminary studies suggest that some derivatives exhibit low cytotoxicity in healthy cell lines while maintaining efficacy against cancerous cells. For example, certain piperazine derivatives displayed significant antimelanogenic effects without cytotoxicity in B16F10 cells .

Study 1: Inhibition of Tyrosinase

A study evaluated the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR). One derivative demonstrated an IC50 value of 0.18 µM, significantly more potent than the standard kojic acid (IC50 = 17.76 µM). This finding underscores the potential of these compounds in cosmetic applications targeting hyperpigmentation .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of piperazine derivatives against neurodegenerative diseases. Compounds were tested for their ability to inhibit MAO-A and MAO-B enzymes, crucial in the metabolism of neurotransmitters related to mood regulation. The most potent inhibitors showed selectivity for MAO-B, suggesting their utility as therapeutic agents for conditions like Alzheimer's disease .

Data Tables

Compound NameTarget EnzymeIC50 (µM)Notes
Compound 26AbTYR0.18Competitive inhibitor with no cytotoxicity
Compound T6MAO-B0.013Selective and reversible inhibitor
Compound T3MAO-A1.57Less selective compared to T6

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